(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is a complex organic compound that features a fluorenylmethyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of fluorenylmethyl chloroformate with an indole derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indole moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield indole-3-carboxaldehyde, while reduction of the carbamate group can produce indole-3-ethylamine .
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorenylmethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
(9H-fluoren-9-yl)methyl carbamate: This compound shares the fluorenylmethyl group but lacks the indole moiety.
Indole-3-carboxaldehyde: This compound features the indole moiety but lacks the fluorenylmethyl group.
Indole-3-ethylamine: This compound is similar in structure but lacks the carbamate linkage.
Uniqueness
(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is unique due to its combination of the fluorenylmethyl and indole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H22N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C25H22N2O3/c28-17-9-10-24-22(13-17)16(14-27-24)11-12-26-25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13-14,23,27-28H,11-12,15H2,(H,26,29) |
InChI Key |
QSJFTFRRPBROEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CNC5=C4C=C(C=C5)O |
Origin of Product |
United States |
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